Cas no 1100752-71-3 (4-Bromo-2-fluoro-benzamidine)
4-Bromo-2-fluoro-benzamidine Chemical and Physical Properties
Names and Identifiers
-
- 4-BroMo-2-fluoro-benzaMidine
- 4-bromo-2-fluorobenzamidine
- 4-Bromo-2-fluorobenzimidamide
- 2690AJ
- 4-bromo-2-fluorobenzenecarboximidamide
- Benzenecarboximidamide, 4-bromo-2-fluoro-
- 832B177
- 1100752-71-3
- SB30644
- DTXSID001283857
- DB-205763
- CS-0441125
- 4-Bromo-2-fluorobenzene-1-carboximidamide
- SCHEMBL1528166
- EN300-1910971
- 4-Bromo-2-fluoro-benzamidine
-
- MDL: MFCD09832177
- Inchi: 1S/C7H6BrFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11)
- InChI Key: DCQNERUWUYQVSC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=N)N)=C(C=1)F
Computed Properties
- Exact Mass: 215.96984g/mol
- Monoisotopic Mass: 215.96984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9
- XLogP3: 1.7
Experimental Properties
- Density: 1.72±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 258.0±50.0 ºC (760 Torr),
- Flash Point: 109.8±30.1 ºC,
- Solubility: Slightly soluble (3.7 g/l) (25 º C),
4-Bromo-2-fluoro-benzamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B701945-10mg |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701945-50mg |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B701945-100mg |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0058-1g |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 98% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0058-5g |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 98% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0058-500mg |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 98% | 500mg |
4655.75CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1129388-500mg |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129388-1g |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129388-5g |
4-Bromo-2-fluoro-benzamidine |
1100752-71-3 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1003646-5g |
4-bromo-2-fluorobenzimidamide |
1100752-71-3 | 95% | 5g |
$850 | 2024-07-24 |
4-Bromo-2-fluoro-benzamidine Suppliers
4-Bromo-2-fluoro-benzamidine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-Bromo-2-fluoro-benzamidine
4-Bromo-2-fluoro-benzamidine: A Comprehensive Overview
4-Bromo-2-fluoro-benzamidine, also known by its CAS number 1100752-71-3, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzene ring substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively, along with an amidine functional group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and applications.
The synthesis of 4-Bromo-2-fluoro-benzamidine typically involves multi-step reactions, often starting from the corresponding bromo-fluorobenzene derivatives. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance the scalability of production but also contribute to the development of more sustainable chemical practices.
One of the most promising applications of 4-Bromo-2-fluoro-benzamidine lies in its role as an intermediate in drug discovery. The amidine group is known for its ability to act as a bioisostere of urea and guanidine, which are commonly found in pharmaceutical agents targeting various therapeutic areas. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer progression, such as kinases and proteases. This highlights its potential as a lead compound for developing novel anti-cancer therapies.
In addition to its pharmacological applications, 4-Bromo-2-fluoro-benzamidine has shown interesting properties in materials science. Its aromatic system and functional groups make it a suitable candidate for designing advanced materials with tailored electronic properties. For example, researchers have investigated its use in constructing coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies.
The electronic properties of 4-Bromo-2-fluoro-benzamidine have also been explored through computational chemistry techniques. Density functional theory (DFT) calculations have provided insights into its molecular orbitals, dipole moments, and reactivity patterns. These studies reveal that the bromine and fluorine substituents significantly influence the electron distribution across the molecule, enhancing its reactivity towards electrophilic and nucleophilic attacks. Such findings are crucial for designing efficient synthetic routes and predicting the behavior of this compound in different chemical environments.
The environmental impact of 4-Bromo-2-fluoro-benzamidine has also been a topic of interest in recent research. Studies on its biodegradation pathways and toxicity profiles are essential for ensuring its safe handling and disposal. Preliminary results suggest that this compound undergoes microbial degradation under specific conditions, though further investigations are required to fully understand its environmental fate.
In conclusion, 4-Bromo-2-fluoro-benzamidine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for future research and development efforts. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial applications.
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